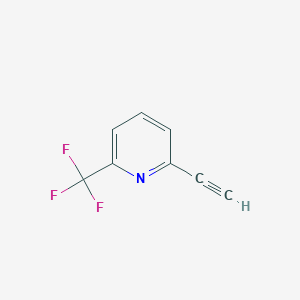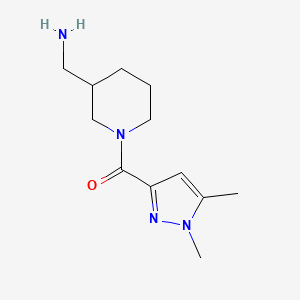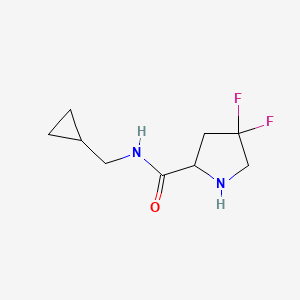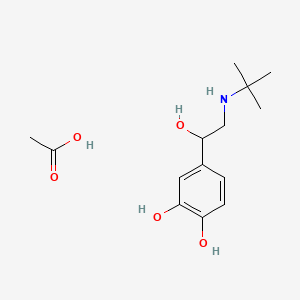
Colterol acetate
概要
説明
Colterol acetate is a selective inhibitor of beta-adrenergic receptors. It is known for its ability to relax tracheal smooth muscle, reduce subspastic contractions, and increase the contractility of left ventricular papillary muscles . This compound primarily acts on beta-2 receptors in the trachea and beta-1 receptors in the heart.
科学的研究の応用
Colterol acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating respiratory and cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
作用機序
Target of Action
Colterol acetate is a selective inhibitor of β-adrenergic receptors . The primary targets of this compound are the β2-adrenergic receptors, which are found in various tissues throughout the body, including the lungs and heart . These receptors play a crucial role in regulating the relaxation of smooth muscle and the contraction of cardiac muscle .
Mode of Action
This compound interacts with its targets, the β2-adrenergic receptors, in several ways. It can relax tracheal smooth muscle, reduce subspastic contractions of tricholoma, and increase contractility of left ventricular papillary muscles . These actions are primarily mediated through the β2 receptors .
Biochemical Pathways
It is known that β2-adrenergic receptors, the primary targets of this compound, are involved in various signaling pathways that regulate smooth muscle relaxation and cardiac muscle contraction
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle, reduction of subspastic contractions, and increased contractility of cardiac muscle . These effects are likely to contribute to the therapeutic benefits of this compound in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where smooth muscle relaxation in the airways can help to alleviate symptoms .
生化学分析
Biochemical Properties
Colterol acetate plays a crucial role in biochemical reactions by interacting with β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes. This compound specifically targets β1 and β2 adrenergic receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in cyclic AMP (cAMP) levels within the cell. This inhibition affects various downstream signaling pathways, ultimately leading to the relaxation of smooth muscles and modulation of cardiac muscle contractility .
Cellular Effects
This compound has profound effects on different cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting β2 adrenergic receptors, which reduces intracellular cAMP levels and leads to muscle relaxation. In cardiac muscle cells, this compound affects β1 adrenergic receptors, enhancing the contractility of the heart muscle. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of β-adrenergic receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound inhibits the activation of adenylate cyclase, an enzyme responsible for converting ATP to cAMP. This inhibition leads to a decrease in cAMP levels, which in turn reduces the activation of protein kinase A (PKA). The reduced PKA activity affects various downstream targets, including ion channels and transcription factors, ultimately leading to the observed physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods. Studies have shown that this compound maintains its efficacy in relaxing smooth muscle and modulating cardiac muscle contractility for several hours after administration. Long-term studies are needed to fully understand its stability and potential degradation products .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it effectively relaxes tracheal smooth muscle and enhances cardiac muscle contractility without significant adverse effects. At higher doses, this compound may cause toxic effects, including arrhythmias and hypotension. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver through enzymatic processes. The compound undergoes hydrolysis to form Colterol, which is then further metabolized by cytochrome P450 enzymes. These metabolic pathways are essential for the clearance of this compound from the body and play a significant role in determining its pharmacokinetic properties .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .
Subcellular Localization
This compound primarily localizes to the plasma membrane, where it interacts with β-adrenergic receptors. The compound’s activity is dependent on its ability to bind to these receptors and inhibit their function. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments and modulating its activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of colterol acetate involves the esterification of colterol with acetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: Colterol acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of colterol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Colterol.
Substitution: Substituted derivatives of this compound.
類似化合物との比較
Uniqueness: Colterol acetate is unique in its selective inhibition of beta-adrenergic receptors, particularly its strong action on beta-2 receptors in the trachea and beta-1 receptors in the heart. This specificity makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBIDRTCKRNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907691 | |
| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10255-14-8 | |
| Record name | Colterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUY1XO9278 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
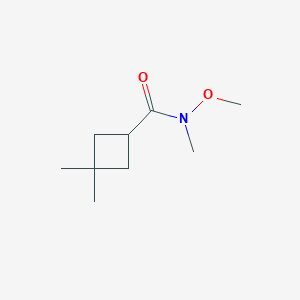

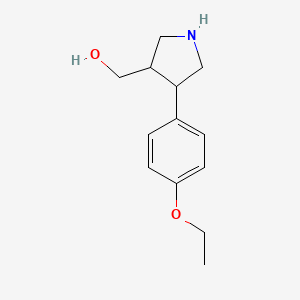
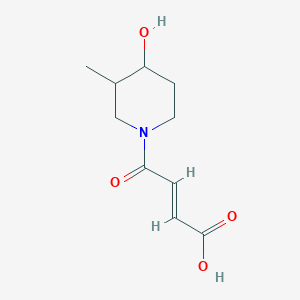
![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)

